|
REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([O:10]CC)=[O:9].[Li+].[OH-].Cl>CCO.O>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9] |f:1.2|
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].[OH-]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Control Type
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AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling in an ice-water bath
|
|
Type
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EXTRACTION
|
|
Details
|
the mixture was extracted with EtOAc
|
|
Type
|
CUSTOM
|
|
Details
|
The EtOAc layer was separated
|
|
Type
|
WASH
|
|
Details
|
washed with water and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
Filtration and concentration in vacuo
|
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCCCCCC(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.7 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.5% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |